molecular formula C23H18Cl3NO3 B2650750 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate CAS No. 338963-32-9

2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate

Cat. No.: B2650750
CAS No.: 338963-32-9
M. Wt: 462.75
InChI Key: CQLALXQWMJZMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate is a halogenated aromatic compound featuring a 3,4-dichlorobenzoyl group linked via an amide bond to a 3-phenylpropyl ester of 3-chlorobenzoic acid. The compound’s design suggests applications in medicinal chemistry or agrochemical research, where halogenation often enhances stability, lipophilicity, and target binding .

Properties

IUPAC Name

[2-[(3,4-dichlorobenzoyl)amino]-3-phenylpropyl] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3NO3/c24-18-8-4-7-17(12-18)23(29)30-14-19(11-15-5-2-1-3-6-15)27-22(28)16-9-10-20(25)21(26)13-16/h1-10,12-13,19H,11,14H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLALXQWMJZMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate typically involves a multi-step process:

    Formation of the Amide Bond: The initial step involves the reaction of 3,4-dichlorobenzoic acid with an amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Esterification: The next step involves the esterification of the resulting amide with 3-chlorobenzoic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to activate the carboxylic acid group, followed by reaction with the amide intermediate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorinated aromatic rings are susceptible to nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its chlorinated aromatic rings make it a useful tool for investigating the mechanisms of enzyme inhibition and protein-ligand interactions.

Medicine

In medicine, the compound’s potential as a pharmacophore is of interest. Researchers are exploring its use in the development of new therapeutic agents, particularly for conditions where chlorinated aromatic compounds have shown efficacy.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and the manufacture of advanced materials.

Mechanism of Action

The mechanism by which 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and chlorinated groups enable it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This binding can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Table 1. Comparison of Key Structural and Physicochemical Features

Compound Name Substituents Molecular Weight (g/mol) log k (HPLC) Key Feature
Target Compound 3,4-dichloro, 3-chloroester ~450 (estimated) ~3.5 (predicted) High lipophilicity
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-Phe methyl ester 2-chloro, methyl ester 485 2.1 Moderate stability
Ixazomib citrate 2,5-dichloro, boronate ester 538 4.0 Proteasome inhibition

Biological Activity

The compound 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, presenting data from various studies, including in vitro and in vivo assessments, pharmacokinetics, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C20H18Cl3N2O3C_{20}H_{18}Cl_3N_2O_3, and its structure features a dichlorobenzoyl group attached to an amino group, linked to a phenylpropyl chain and a chlorobenzenecarboxylate moiety. The presence of chlorine atoms is significant as they can influence the compound's lipophilicity and biological interactions.

Antifungal Activity

A recent study investigated the antifungal properties of various derivatives similar to the target compound. The results indicated that compounds with halogen substitutions, particularly chlorine, exhibited enhanced antifungal activity against Candida albicans and Candida parapsilosis. For instance, derivatives with a similar structure demonstrated minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .

Cytotoxicity

Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that the compound exhibited selective toxicity. The IC50 values for related compounds were noted to be around 148.26 μM and 187.66 μM for two specific derivatives . This suggests that while the compound is effective against fungal cells, it has a lower impact on normal mammalian cells at therapeutic concentrations.

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that the introduction of electronegative atoms (e.g., Cl) at specific positions significantly enhances biological activity. The presence of these groups increases electron density on the aromatic rings, which correlates with improved interaction with biological targets .

Pharmacokinetics

Pharmacokinetic studies using software like SwissADME indicate that the compound possesses favorable absorption characteristics due to its high lipophilicity. Predictions suggest that it adheres to Lipinski's rule of five, indicating good bioavailability potential in biological systems .

Case Studies and Research Findings

Study Findings
Study 1: Antifungal ActivityCompounds showed MIC values comparable to ketoconazole against Candida species.
Study 2: Cytotoxicity AnalysisIC50 values indicated minimal cytotoxic effects on NIH/3T3 cells at therapeutic doses.
Study 3: SAR AnalysisEnhanced activity linked to halogen substitutions on phenyl moieties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.